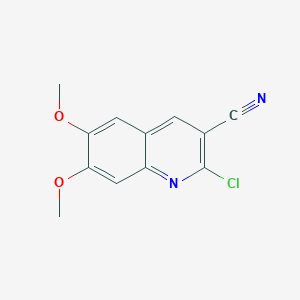

2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile

Overview

Description

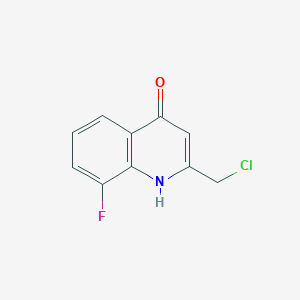

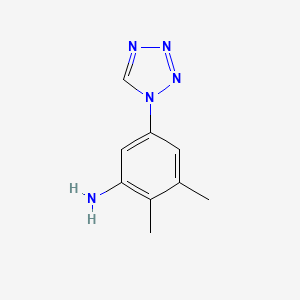

“2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile” is a chemical compound with the molecular formula C12H9ClN2O2 . It is related to “2-Chloro-6,7-dimethoxy-3-quinolinecarbaldehyde”, which has the empirical formula C10H15N and a molecular weight of 149.23 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringO=C([H])C1=CC2=CC(OC)=C(OC)C=C2N=C1Cl . This indicates that the compound contains a quinoline ring with two methoxy groups at positions 6 and 7, a cyano group at position 3, and a chlorine atom at position 2. Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 248.66 g/mol.Scientific Research Applications

Src Kinase Inhibitory Activity

2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile has been identified as an ATP-competitive inhibitor of Src kinase activity, crucial in regulating various cellular processes. Boschelli et al. (2001) explored the structure-activity relationship of this compound, revealing its potential as a Src kinase inhibitor, particularly in cancer research (Boschelli et al., 2001).

Fluorescence Labeling in Pharmaceuticals

Gatti et al. (1997) utilized 2-Chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, closely related to this compound, as a fluorogenic labeling reagent in the high-performance liquid chromatography (HPLC) analysis of pharmaceuticals (Gatti et al., 1997).

Synthesis of Dibenzo[c,f]-2,7-naphthyridine

Gopalsamy et al. (2007) described an efficient synthesis of the dibenzo[c,f]-2,7-naphthyridine ring system, indicating the compound's utility in synthetic chemistry and potential biological applications (Gopalsamy et al., 2007).

Development of Kinase Inhibitors

Boschelli (2002) reported the development of various 4-anilino-3-quinolinecarbonitriles as kinase inhibitors, highlighting their potential in treating kinase-mediated diseases like cancer (Boschelli, 2002).

Photovoltaic Properties in Organic Electronics

Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, suggesting applications in organic-inorganic photodiode fabrication, a significant contribution to the field of organic electronics (Zeyada et al., 2016).

Molecular Structure and Spectroscopic Analysis

Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations on benzothieno[2,3-c]quinoline-3-carbonitrile derivatives, contributing to the understanding of molecular structure and spectroscopic properties of these compounds (Wazzan et al., 2016).

properties

IUPAC Name |

2-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-16-10-4-7-3-8(6-14)12(13)15-9(7)5-11(10)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETLLXMNDLMIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10538223 | |

| Record name | 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93299-56-0 | |

| Record name | 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)

![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)

![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)